4-Prop-2-enyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
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Overview
Description
4-Prop-2-enyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-enyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate alkylating agent, followed by cyclization to form the imidazo[1,2-a]benzimidazole core . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-enyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield various substituted derivatives .
Scientific Research Applications
4-Prop-2-enyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Prop-2-enyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,2-dihydroimidazo[1,2-a]benzimidazole
- 2-Prop-2-enyl-1,2-dihydroimidazo[1,2-a]benzimidazole
- 4-Methyl-1,2-dihydroimidazo[1,2-a]benzimidazole
Uniqueness
4-Prop-2-enyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide is unique due to its specific structural features, such as the prop-2-enyl group, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Properties
IUPAC Name |
4-prop-2-enyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.BrH/c1-2-8-14-10-5-3-4-6-11(10)15-9-7-13-12(14)15;/h2-6H,1,7-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLPXOIWGUYNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N3C1=NCC3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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